5-[Bis(Cbz)amino]-4-bromo-1-methylpyrazole
Description
Chemical Structure and Properties 5-[Bis(Cbz)amino]-4-bromo-1-methylpyrazole (C₂₀H₁₈BrN₃O₄, molecular weight 444.28 g/mol) is a pyrazole derivative featuring:
- A central pyrazole ring substituted at positions 1 (methyl), 4 (bromo), and 5 (bis-carbobenzyloxy [Cbz] amino group).
- The Cbz groups (benzyloxycarbonyl) serve as protective moieties for the amino group, enhancing steric bulk and chemical stability .
Properties
IUPAC Name |
benzyl N-(4-bromo-2-methylpyrazol-3-yl)-N-phenylmethoxycarbonylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O4/c1-23-18(17(21)12-22-23)24(19(25)27-13-15-8-4-2-5-9-15)20(26)28-14-16-10-6-3-7-11-16/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNCADCXFPFHBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)N(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Bis(Cbz)amino]-4-bromo-1-methylpyrazole typically involves the protection of amino groups using benzyloxycarbonyl (Cbz) groupsThe final step involves the protection of the amino groups with Cbz groups under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. The compound is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-[Bis(Cbz)amino]-4-bromo-1-methylpyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The Cbz protecting groups can be removed through catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, deprotected amines, and oxidized derivatives .
Scientific Research Applications
5-[Bis(Cbz)amino]-4-bromo-1-methylpyrazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-[Bis(Cbz)amino]-4-bromo-1-methylpyrazole involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The Cbz protecting groups play a crucial role in stabilizing the compound and preventing unwanted side reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Structural and Functional Group Analysis
The table below compares key structural and physicochemical features of 5-[Bis(Cbz)amino]-4-bromo-1-methylpyrazole with analogous compounds:
Key Differences and Implications
Substituent Effects on Reactivity and Stability
- Bis(Cbz)amino Group: Introduces steric hindrance, reducing nucleophilic attack on the pyrazole ring. The Cbz groups also confer acid stability, similar to Pf-protected amines, which are >6,000× more acid-stable than trityl groups . This makes the compound suitable for stepwise synthesis requiring orthogonal protection.
- Bromo Substituent : Common in all compared compounds, the bromine atom at position 4 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
- Methoxy vs. Cbz Groups : The methoxy group in 4-bromo-5-methoxy-1-methylpyrazole improves aqueous solubility but reduces steric protection, increasing susceptibility to metabolic degradation compared to the Cbz-protected analog .
Adsorption and Solubility
- Adsorption studies on carbamazepine (CBZ) analogs suggest that amino acid-functionalized materials (e.g., GO-Lys) exhibit higher adsorption capacities (Qm = 172 mg/g) for bulky aromatic compounds due to π-π stacking and hydrophobic interactions . The bis(Cbz)amino group in this compound may similarly enhance adsorption in environmental or chromatographic applications.
Pharmacological Potential
- While direct pharmacological data for this compound are lacking, pyrazole derivatives are known for antimicrobial, anti-inflammatory, and enzyme-inhibitory activities . The Cbz groups may prolong metabolic stability by resisting cytochrome P450-mediated oxidation, akin to lacosamide’s low enzyme-inducing profile .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
